Cas no 1805028-66-3 (Ethyl 6-iodo-4-(trifluoromethyl)nicotinate)

Ethyl 6-iodo-4-(trifluoromethyl)nicotinate structure
1805028-66-3 structure
商品名:Ethyl 6-iodo-4-(trifluoromethyl)nicotinate
CAS番号:1805028-66-3
MF:C9H7F3INO2
メガワット:345.057065248489
CID:4907035

Ethyl 6-iodo-4-(trifluoromethyl)nicotinate 化学的及び物理的性質

名前と識別子

    • Ethyl 6-iodo-4-(trifluoromethyl)nicotinate
    • インチ: 1S/C9H7F3INO2/c1-2-16-8(15)5-4-14-7(13)3-6(5)9(10,11)12/h3-4H,2H2,1H3
    • InChIKey: JEOAVKFDPFOVID-UHFFFAOYSA-N
    • ほほえんだ: IC1=CC(C(F)(F)F)=C(C=N1)C(=O)OCC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 260
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 39.2

Ethyl 6-iodo-4-(trifluoromethyl)nicotinate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029004290-500mg
Ethyl 6-iodo-4-(trifluoromethyl)nicotinate
1805028-66-3 95%
500mg
$1,718.70 2022-04-01
Alichem
A029004290-1g
Ethyl 6-iodo-4-(trifluoromethyl)nicotinate
1805028-66-3 95%
1g
$2,923.95 2022-04-01
Alichem
A029004290-250mg
Ethyl 6-iodo-4-(trifluoromethyl)nicotinate
1805028-66-3 95%
250mg
$960.40 2022-04-01

Ethyl 6-iodo-4-(trifluoromethyl)nicotinate 関連文献

Ethyl 6-iodo-4-(trifluoromethyl)nicotinateに関する追加情報

Ethyl 6-Iodo-4-(Trifluoromethyl)Nicotinate: A Comprehensive Overview

Ethyl 6-iodo-4-(trifluoromethyl)nicotinate, with the CAS number 1805028-66-3, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of nicotinates, which are derivatives of nicotinic acid, a key component in the synthesis of various bioactive molecules. The presence of the iodo and trifluoromethyl groups in its structure confers unique electronic and steric properties, making it a valuable substrate for exploring novel therapeutic agents.

The synthesis of Ethyl 6-iodo-4-(trifluoromethyl)nicotinate involves a series of well-established organic reactions, including Friedel-Crafts acylation and subsequent functional group transformations. Recent advancements in catalytic methodologies have enabled more efficient and selective syntheses, reducing the environmental footprint associated with its production. Researchers have also explored alternative routes, such as microwave-assisted synthesis, to enhance reaction yields and minimize byproduct formation.

One of the most promising applications of this compound lies in its potential as a precursor for developing antitumor agents. Studies have demonstrated that derivatives of nicotinates exhibit significant cytotoxic activity against various cancer cell lines. The iodo group in the molecule acts as a bioisostere, enhancing the compound's ability to interact with target proteins involved in cell proliferation and apoptosis. Furthermore, the trifluoromethyl group contributes to increased lipophilicity, improving the compound's bioavailability and pharmacokinetic profile.

Recent research has also highlighted the role of Ethyl 6-iodo-4-(trifluoromethyl)nicotinate in neuroprotective therapies. Preclinical studies suggest that this compound may modulate neuro-inflammatory pathways, offering potential benefits for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The trifluoromethyl group's electron-withdrawing effect stabilizes key intermediates during metabolic processes, ensuring prolonged activity within biological systems.

In addition to its therapeutic applications, this compound has found utility in agrochemicals. Its ability to inhibit specific enzymes involved in plant growth regulation makes it a candidate for developing environmentally friendly pesticides. Collaborative efforts between academic institutions and industry partners have led to field trials assessing its efficacy under diverse agricultural conditions.

From a structural perspective, Ethyl 6-iodo-4-(trifluoromethyl)nicotinate exhibits a high degree of symmetry, which influences its physical properties such as melting point and solubility. Advanced computational techniques, including molecular docking and dynamics simulations, have provided insights into its binding modes with target receptors. These studies underscore the importance of both the iodo and trifluoromethyl groups in achieving optimal biological activity.

Looking ahead, ongoing research aims to optimize the stereochemistry of this compound to further enhance its therapeutic potential. Emerging technologies like CRISPR-Cas9 are being employed to study gene expression changes induced by this compound, paving the way for personalized medicine approaches. Additionally, green chemistry principles are being integrated into its production processes to ensure sustainability and reduce costs.

In conclusion, Ethyl 6-iodo-4-(trifluoromethyl)nicotinate stands at the forefront of chemical innovation, offering versatile applications across multiple disciplines. Its unique structural features and promising biological profiles make it an invaluable tool for advancing modern medicine and agriculture. As research continues to unravel its full potential, this compound is poised to play a pivotal role in addressing some of today's most pressing health and environmental challenges.

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